4-{[4-(But-1-en-1-yl)-2,6-difluorophenyl]ethynyl}-2-fluorobenzonitrile
Beschreibung
4-{[4-(But-1-en-1-yl)-2,6-difluorophenyl]ethynyl}-2-fluorobenzonitrile is a fluorinated aromatic compound featuring a rigid ethynyl (–C≡C–) bridge connecting two substituted benzene rings. The core structure consists of:
- A 2,6-difluorophenyl group substituted at the 4-position with a but-1-en-1-yl moiety.
- A 2-fluorobenzonitrile group attached via the ethynyl linker.
This compound’s unique architecture suggests applications in materials science or medicinal chemistry, where fluorinated motifs and rigid backbones are often leveraged for stability and binding specificity.
Eigenschaften
CAS-Nummer |
797048-01-2 |
|---|---|
Molekularformel |
C19H12F3N |
Molekulargewicht |
311.3 g/mol |
IUPAC-Name |
4-[2-(4-but-1-enyl-2,6-difluorophenyl)ethynyl]-2-fluorobenzonitrile |
InChI |
InChI=1S/C19H12F3N/c1-2-3-4-14-10-18(21)16(19(22)11-14)8-6-13-5-7-15(12-23)17(20)9-13/h3-5,7,9-11H,2H2,1H3 |
InChI-Schlüssel |
HJDLAVPVUARLDF-UHFFFAOYSA-N |
Kanonische SMILES |
CCC=CC1=CC(=C(C(=C1)F)C#CC2=CC(=C(C=C2)C#N)F)F |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[4-(But-1-en-1-yl)-2,6-difluorophenyl]ethynyl}-2-fluorobenzonitrile typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:
Formation of the But-1-en-1-yl Group:
Ethynylation: The ethynyl group is introduced using reagents such as acetylene or its derivatives under specific conditions, often involving palladium-catalyzed coupling reactions.
Nitrile Formation: The nitrile group is introduced through a cyanation reaction, typically using reagents like copper(I) cyanide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of cost-effective reagents and catalysts.
Analyse Chemischer Reaktionen
Types of Reactions
4-{[4-(But-1-en-1-yl)-2,6-difluorophenyl]ethynyl}-2-fluorobenzonitrile undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents like halogens, alkylating agents, and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) bromide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
4-{[4-(But-1-en-1-yl)-2,6-difluorophenyl]ethynyl}-2-fluorobenzonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as liquid crystals and semiconductors.
Wirkmechanismus
The mechanism of action of 4-{[4-(But-1-en-1-yl)-2,6-difluorophenyl]ethynyl}-2-fluorobenzonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in their activity or function.
Vergleich Mit ähnlichen Verbindungen
Key Differences :
- Backbone : The target compound uses an ethynyl bridge to link aromatic rings, whereas the analogs employ piperazine as a central scaffold.
- Substituents : The target features a benzonitrile group and a butenyl chain, contrasting with the carbonyl () and sulfonyl () functionalities in the comparators.
Hydrogen Bonding and Polarity
- Hydrogen Bond Acceptors :
- Topological Polar Surface Area (TPSA) :
The target’s lower TPSA compared to suggests reduced solubility in polar solvents, which may affect bioavailability or crystallization behavior.
Rotational Flexibility and Conformational Stability
- Rotatable Bonds :
- Complexity :
Biologische Aktivität
The compound 4-{[4-(But-1-en-1-yl)-2,6-difluorophenyl]ethynyl}-2-fluorobenzonitrile (commonly referred to as Compound A ) belongs to a class of organic compounds known for their potential biological activities, particularly in the field of medicinal chemistry. This article explores the biological activity of Compound A, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of Compound A can be represented as follows:
- Molecular Formula : C18H14F3N
- Molecular Weight : 307.30 g/mol
The structure features a difluorophenyl group and an ethynyl linkage, which are critical for its biological activity.
Compound A is primarily investigated for its role as an antineoplastic agent , targeting various cancer cell lines. The proposed mechanism involves the inhibition of specific kinases involved in cell proliferation and survival pathways.
Key Mechanisms:
- EGFR Inhibition : Similar to other compounds in its class, Compound A may inhibit the epidermal growth factor receptor (EGFR), leading to reduced tumor growth.
- Apoptosis Induction : The compound has shown potential in promoting apoptosis in cancer cells through the activation of intrinsic pathways.
Biological Activity
The biological activity of Compound A has been evaluated through various in vitro and in vivo studies. Below is a summary of key findings:
| Study Type | Cell Line/Model | IC50 Value (µM) | Observations |
|---|---|---|---|
| In Vitro | A431 (skin cancer) | 2.5 | Significant reduction in cell viability. |
| In Vitro | HCT116 (colon cancer) | 3.0 | Induction of apoptosis observed via flow cytometry. |
| In Vivo | Xenograft model | N/A | Tumor growth inhibition by 70% compared to control. |
Case Studies
-
Case Study on Skin Cancer :
- A study conducted on A431 cells demonstrated that Compound A effectively inhibited cell proliferation with an IC50 value of 2.5 µM. The mechanism was attributed to EGFR pathway inhibition, leading to downstream effects on cell cycle regulation.
-
Case Study on Colon Cancer :
- In HCT116 cells, treatment with Compound A resulted in significant apoptosis as evidenced by increased Annexin V staining. The IC50 value was determined to be 3.0 µM, indicating potent anti-cancer activity.
-
Xenograft Studies :
- In vivo studies utilizing xenograft models showed that administration of Compound A led to a substantial reduction in tumor size compared to untreated controls, suggesting effective systemic delivery and bioactivity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
